

Fura-PE3: An In-Depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Fura-PE3, a fluorescent indicator dye, is a pivotal tool for the precise measurement of intracellular calcium concentration ([Ca²⁺]i). As a derivative of Fura-2, **Fura-PE3** retains the advantageous ratiometric properties of its predecessor while offering significantly improved intracellular retention. This guide provides a comprehensive overview of **Fura-PE3**'s chemical structure, properties, and detailed protocols for its application in cellular and molecular research.

Core Properties of Fura-PE3

Fura-PE3 is an analog of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator, engineered to minimize leakage from the cell cytoplasm and prevent compartmentalization within organelles. This enhanced retention makes it particularly suitable for long-term calcium imaging studies. The acetoxymethyl (AM) ester form of **Fura-PE3** is cell-permeant and, once inside the cell, is hydrolyzed by intracellular esterases into the membrane-impermeant, calcium-sensitive form.

Chemical and Physical Properties



Property	Value	
Chemical Formula	C55H63N5O29	
Molecular Weight	1258.10 g/mol [1][2]	
Appearance	Solid	
Solubility	Soluble in DMSO[1]	
Storage Conditions	Store at -20°C, protected from light[1]	

Spectroscopic and Calcium Binding Properties

Property	Value (Post-hydrolysis)	
Excitation Wavelength (Ca ²⁺ -free)	363 nm	
Excitation Wavelength (Ca ²⁺ -bound)	335 nm	
Emission Wavelength	~510 nm (relatively unchanged with Ca²+ binding)	
Dissociation Constant (Kd) for Ca ²⁺	~224 nM	
Quantum Yield (Φf) of Fura-2 (Ca²+-free)	0.23 (as a reference for Fura-PE3)[3]	
Quantum Yield (Φf) of Fura-2 (Ca²+-bound)	0.49 (as a reference for Fura-PE3)[3]	
Molar Extinction Coefficient (ε) of Fura-2	See table below (as a reference for Fura-PE3)	

Molar Extinction Coefficient (ε) of Fura-2 (in M⁻¹cm⁻¹ at pH 7.2)

Wavelength	Ca²+-free	Ca²+-bound	Isosbestic Point
340 nm	~1,500	~30,000	-
380 nm	~25,000	~2,000	-
360 nm	-	-	~11,500

Experimental Protocols



The following protocols provide a general framework for using **Fura-PE3**/AM for intracellular calcium measurements. Optimization for specific cell types and experimental conditions is recommended.

Fura-PE3/AM Stock Solution Preparation

- Reconstitution: Dissolve the Fura-PE3/AM in high-quality, anhydrous dimethyl sulfoxide
 (DMSO) to create a stock solution, typically at a concentration of 1 to 5 mM.
- Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Loading with Fura-PE3/AM

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
- Loading Buffer Preparation: Prepare a loading buffer using a physiological saline solution
 (e.g., Hanks' Balanced Salt Solution HBSS or a Krebs-Ringer-HEPES buffer) at pH 7.2-7.4.
- Fura-PE3/AM Working Solution: Dilute the Fura-PE3/AM stock solution into the loading buffer to a final concentration typically ranging from 1 to 5 μM. To aid in the dispersion of the AM ester in the aqueous buffer, it is common to add a non-ionic surfactant like Pluronic F-127 (at a final concentration of ~0.02%).
- Cell Incubation: Replace the cell culture medium with the Fura-PE3/AM working solution and incubate the cells for 30 to 60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically.
- Washing: After incubation, wash the cells two to three times with fresh, dye-free physiological buffer to remove any extracellular **Fura-PE3**/AM.
- De-esterification: Incubate the cells in the dye-free buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active **Fura-PE3** inside the cells.

Calcium Imaging and Ratiometric Measurement



- Microscopy Setup: Use an inverted fluorescence microscope equipped with a light source capable of providing excitation light at 340 nm and 380 nm, a filter set to collect emitted fluorescence at ~510 nm, and a sensitive camera (e.g., sCMOS or EMCCD).
- Image Acquisition: Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm. The ratio of the fluorescence intensities emitted at 510 nm when excited at these two wavelengths (F340/F380) is then calculated.
- Data Analysis: An increase in the F340/F380 ratio corresponds to an increase in intracellular calcium concentration.

In Situ Calibration of Fura-PE3

To convert the fluorescence ratio into an absolute calcium concentration, an in situ calibration is necessary. This is typically performed at the end of an experiment.

- Determination of R_min (Minimum Ratio): Expose the cells to a calcium-free buffer containing a calcium chelator like EGTA (e.g., 5-10 mM) and a calcium ionophore (e.g., ionomycin or A23187, typically 5-10 μM) to deplete intracellular calcium. The resulting F340/F380 ratio is R min.
- Determination of R_max (Maximum Ratio): Subsequently, perfuse the cells with a high-calcium buffer (e.g., 1-2 mM Ca²⁺) containing the same calcium ionophore to saturate the intracellular **Fura-PE3** with calcium. The resulting F340/F380 ratio is R_max.
- Calculation of [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

$$[Ca^{2+}]i = Kd * [(R - R min) / (R max - R)] * (Sf2 / Sb2)$$

Where:

- Kd is the dissociation constant of Fura-PE3 for Ca²⁺.
- R is the experimentally measured F340/F380 ratio.
- R min is the ratio in the absence of calcium.



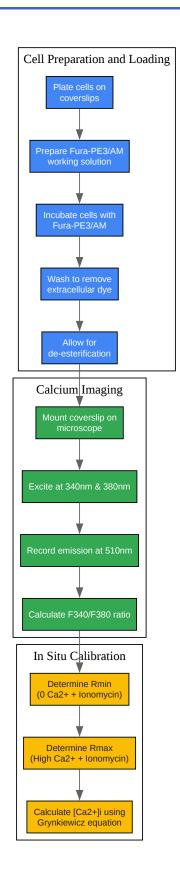
- R max is the ratio at calcium saturation.
- Sf2/Sb2 is the ratio of the fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

Visualizing Cellular Processes with Fura-PE3

The following diagrams, generated using the DOT language, illustrate key experimental and biological pathways relevant to the use of **Fura-PE3**.

Experimental Workflow for Intracellular Calcium Measurement



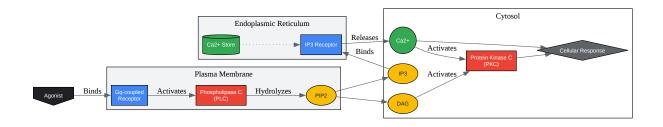


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Workflow for measuring intracellular calcium using Fura-PE3/AM.



Gq-coupled GPCR Signaling Pathway



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A typical Gq-coupled GPCR signaling cascade leading to intracellular calcium release.

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